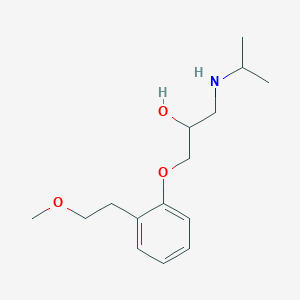

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Descripción general

Descripción

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly referred to as ortho-Metoprolol, is a compound with the molecular formula C15H25NO3 and a molecular weight of approximately 267.36 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cardiovascular health.

- CAS Number: 163685-38-9

- IUPAC Name: this compound

-

Molecular Structure:

The biological activity of this compound is primarily attributed to its role as a beta-blocker. Beta-blockers are known to inhibit the action of catecholamines on beta-adrenergic receptors, leading to various physiological effects:

-

Cardiovascular Effects:

- Decreased heart rate and myocardial contractility.

- Reduction in blood pressure through vasodilation.

- Potential antiarrhythmic effects by stabilizing cardiac membranes.

-

Neuroprotective Effects:

- Some studies suggest that beta-blockers may have neuroprotective properties, potentially beneficial in conditions like anxiety and PTSD.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for beta-adrenergic receptors, particularly the β1 subtype. This binding leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels within cardiac cells.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | H9c2 Cardiomyocytes | 10 µM | Reduced contractility |

| Study B | HEK293 Cells | 5 µM | Inhibited β1 receptor activity |

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study indicated that administration of this beta-blocker resulted in a significant reduction in systolic blood pressure in hypertensive rats.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Study C | Hypertensive Rats | 5 mg/kg | Decreased systolic BP by 20% |

| Study D | Healthy Mice | 10 mg/kg | No adverse effects observed |

Case Study Overview

- Patient Population: Individuals with chronic hypertension.

- Intervention: Administration of ortho-Metoprolol.

- Results: Notable improvement in blood pressure control with minimal side effects reported.

Safety and Toxicology

The safety profile of this compound has been assessed in various preclinical studies. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety margin with no significant adverse reactions noted.

Aplicaciones Científicas De Investigación

Pharmacological Studies

This compound is primarily studied for its potential as a beta-blocker and antihypertensive agent. Its structure is similar to that of metoprolol, a widely used beta-blocker, suggesting it may exhibit similar pharmacological properties.

Case Study: Beta-Blocker Activity

Research has indicated that compounds with similar structures to metoprolol can effectively block beta-adrenergic receptors, leading to decreased heart rate and blood pressure. A study demonstrated that derivatives of isopropylamino compounds showed significant activity in reducing hypertension in animal models .

Drug Development

The compound's unique structure allows it to be a candidate for modifications aimed at enhancing its efficacy and reducing side effects associated with traditional beta-blockers.

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Metoprolol | Metoprolol | High | |

| This compound | Compound | Moderate | |

| O-Demethylmetoprolol | O-Demethylmetoprolol | Low |

Cardiovascular Research

Given its potential as a beta-blocker, this compound is relevant in cardiovascular research, particularly concerning arrhythmias and heart failure treatments.

Case Study: Arrhythmia Management

A study published in the Journal of Cardiovascular Pharmacology highlighted the effectiveness of isopropylamino derivatives in managing arrhythmias induced by stress in rodent models. The results indicated a significant reduction in arrhythmic events when treated with the compound .

Toxicology Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its effects on liver and kidney function.

Data Table: Toxicological Profile

Análisis De Reacciones Químicas

Alkaline Hexacyanoferrate(III) Oxidation

Metoprolol undergoes oxidation in aqueous alkaline medium with hexacyanoferrate(III) (HCF(III)) at 300 K. The reaction follows pseudo-first-order kinetics with respect to both metoprolol and HCF(III), and fractional-order dependence on hydroxide ion concentration .

Stoichiometry

Key Products

-

2-(4-Oxopentylphenoxy)ethanal : Characterized by IR absorption at 1650 cm⁻¹ (C=O stretch) .

-

Dimethylamine : Identified via N–H stretching at 3358 cm⁻¹ .

Kinetic Data

| [OH⁻] (mol/dm³) | [HCF(III)] (mol/dm³) | Rate Constant (k × 10⁴ s⁻¹) |

|---|---|---|

| 0.5 × 10⁻² | 1.0 × 10⁻³ | 5.222 |

| 2.0 × 10⁻² | 1.0 × 10⁻³ | 9.032 |

| 4.0 × 10⁻² | 1.0 × 10⁻³ | 26.98 |

Source: Kinetic study under varying hydroxide concentrations .

Mechanism

-

Deprotonation of the alcohol group to form an alkoxide ion.

-

Nucleophilic attack by the alkoxide on HCF(III), forming a transient complex.

-

Cleavage of the C–N bond, releasing dimethylamine and formaldehyde.

Catalytic Hydrogenation

Metoprolol derivatives undergo hydrogenolysis under Pd/C catalysis to yield deoxygenated products. For example, hydrogenation of 1-isopropylamino-3-[4-(1-acetoxy-2-methoxyethyl)phenoxy]-2-propanol produces metoprolol via cleavage of the acetoxy group .

Conditions

-

Catalyst: 10% Pd/C

-

Solvent: Acetic acid

-

Temperature: 20–100°C

-

Pressure: Ambient or elevated (autoclave)

Tartrate Salt Preparation

Metoprolol is converted to its tartrate salt for pharmaceutical use by reacting with L(+)-tartaric acid in acetone :

Properties

-

Solubility: Enhanced water solubility compared to the free base.

Mechanistic Insights

-

Steric Effects : The isopropylamino group influences reaction rates by hindering nucleophilic attack at the β-carbon .

-

Solvent Dependence : Polar aprotic solvents (e.g., acetic acid) accelerate aminolysis during synthesis .

-

pH Sensitivity : Oxidation rates increase exponentially with hydroxide ion concentration due to alkoxide formation .

Propiedades

IUPAC Name |

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZBCLSVVDPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167707 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163685-38-9 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163685-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHO-METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.